molecular formula C10H9NO2 B11911471 (2-(Isoxazol-3-yl)phenyl)methanol

(2-(Isoxazol-3-yl)phenyl)methanol

Cat. No.: B11911471
M. Wt: 175.18 g/mol
InChI Key: JFOQIPZKCXWONS-UHFFFAOYSA-N
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Description

(2-(Isoxazol-3-yl)phenyl)methanol is a chemical compound that features an isoxazole ring attached to a phenyl group, with a methanol group at the 2-position of the phenyl ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Isoxazol-3-yl)phenyl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

(2-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Isoxazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, influencing their function. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Isoxazol-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 2-position of the phenyl ring can affect its interaction with biological targets, making it distinct from other isoxazole derivatives .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[2-(1,2-oxazol-3-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-6,12H,7H2

InChI Key

JFOQIPZKCXWONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NOC=C2

Origin of Product

United States

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